1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-5-8-7(12-9-5)10-3-2-6(11)4-10/h6,11H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKZKUDAKKZSBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCC(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of thiadiazolyl-pyrrolidinols exhibit distinct signals:
-
Pyrrolidine Protons: Multiplets at δ 1.82–2.15 ppm (methylene groups) and δ 3.71–3.81 ppm (N-CH₂).
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Hydroxyl Proton: A doublet at δ 5.34–5.45 ppm, exchangeable in D₂O.
¹³C NMR confirms the thiadiazole carbons at δ 166.9–184.5 ppm (C=N and C-S) and the pyrrolidine carbons at δ 23.99–48.66 ppm.
Infrared (IR) Spectroscopy
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O-H Stretch: Broad band at 3200–3400 cm⁻¹.
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C=N Stretch: Sharp peak at 1600–1650 cm⁻¹.
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Solvent | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| One-Pot Cyclization | CeCl₃·7H₂O/MeCN | 70–85 | 2 h | Mild conditions, high efficiency |
| Nucleophilic Substitution | Et₃N/MeOH | 50–65 | 6–8 h | Modular for diverse analogs |
| Tandem Annulation | –/Acetone | 60–75 | 4–6 h | Compatible with bulky substrates |
Chemical Reactions Analysis
Types of Reactions
1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted thiadiazole-pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1-(3-Methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-ol has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Studies have shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, research indicates that similar compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound may have similar effects .
- Anticancer Properties : Thiadiazole derivatives are known for their anticancer activities. In vitro studies have demonstrated that compounds with this structure can induce apoptosis in cancer cells. For example, a study highlighted the efficacy of related thiadiazole compounds against lung and breast cancer cell lines .
- Neuroprotective Effects : The compound has also shown promise in neuroprotection against oxidative stress. Research indicates that it may help mitigate neurodegenerative diseases by protecting neuronal cells from damage .
Materials Science Applications
The unique structural features of this compound make it suitable for materials science:
- Fluorescent Labeling : The compound can be utilized as a fluorescent probe in biological imaging. Its ability to fluoresce under specific conditions allows for the visualization of cellular processes in real-time .
- Polymer Chemistry : Research has explored the incorporation of thiadiazole derivatives into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing high-performance materials for various industrial uses .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiadiazole derivatives demonstrated that compounds similar to this compound exhibited potent antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a strong potential for development into new antimicrobial agents.
Case Study 2: Cancer Cell Apoptosis
In vitro experiments using lung adenocarcinoma cells showed that treatment with this compound resulted in increased markers of apoptosis compared to untreated controls. Flow cytometry analysis confirmed a higher percentage of cells undergoing programmed cell death after exposure to the compound.
Mechanism of Action
The mechanism of action of 1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and physicochemical properties of 1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-ol are compared below with analogous compounds from the evidence. Key differences lie in heterocyclic substituents, molecular weight, functional groups, and stereochemistry.
Table 1: Structural and Physicochemical Comparison
*Molecular weights marked with * are calculated based on formulae.
Key Observations
Heterocyclic Substituents: The target compound’s 1,2,4-thiadiazole group (S, N) contrasts with oxadiazole (O, N) in and thiazole (S, N) in . The trifluoromethylphenyl group in introduces strong electron-withdrawing effects and metabolic stability, absent in simpler derivatives .
Molecular Weight and Complexity :
- The target compound (MW ~185) is significantly smaller than (MW 412.39) and (MW 248.33), which include extended aromatic or aliphatic chains. Lower molecular weight may improve solubility but reduce target affinity .
Functional Groups and Chirality: The hydroxyl group in the target and enhances hydrophilicity, whereas (piperazine) lacks polar substituents, increasing basicity .
Salt Forms and Stability :
- The hydrochloride salt in improves aqueous solubility compared to the free base form of the target compound .
Implications for Research and Development
The comparison highlights the versatility of 1,2,4-thiadiazole and pyrrolidine/pyrrolidin-3-ol scaffolds in drug design. The target compound’s simplicity offers a starting point for derivatization, while bulkier analogs like demonstrate how extended substituents can modulate pharmacokinetic properties. Future studies should explore:
Q & A
Q. What are the established synthetic routes for 1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-ol?
The compound is typically synthesized via cyclization reactions of thiosemicarbazide derivatives. For example, condensation of hydrazinecarbothioamide precursors with α-halo ketones or esters under basic conditions forms the 1,2,4-thiadiazole ring. Subsequent functionalization of the pyrrolidine moiety can be achieved through alkylation or Mannich reactions. Key steps include refluxing in ethanol or methanol with bases like potassium carbonate to optimize ring closure and substitution patterns .
Q. How is the structural identity of this compound validated post-synthesis?
Structural confirmation relies on spectroscopic techniques:
- NMR spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks.
- Mass spectrometry (MS) for molecular ion detection and fragmentation patterns.
- Infrared (IR) spectroscopy to identify functional groups (e.g., -OH, -S- in thiadiazole).
Multi-step purification (e.g., recrystallization from DMF-EtOH mixtures) ensures purity before analysis .
Q. What initial biological screening assays are recommended for this compound?
Preliminary evaluation often includes:
- Enzyme inhibition assays (e.g., acetylcholinesterase or kinase inhibition) to assess mechanistic interactions.
- Antimicrobial susceptibility testing against Gram-positive/negative bacteria or fungi.
- Cytotoxicity profiling using cell lines (e.g., MTT assay).
Dose-response curves and IC₅₀ values are calculated to prioritize further optimization .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production?
Optimization strategies:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps.
- Temperature control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity (e.g., 80–120°C for 30–60 minutes) .
- Catalytic additives : Use of phase-transfer catalysts (e.g., TBAB) in biphasic systems increases efficiency.
Post-reaction purification via column chromatography or HPLC ensures high purity (>95%) .
Q. How should contradictory biological activity data be resolved?
Approaches include:
- Orthogonal assays : Validate enzyme inhibition results with cell-based assays to rule out off-target effects.
- Structural analogs : Synthesize derivatives (e.g., substituting the pyrrolidine hydroxyl with methyl or benzyl groups) to establish structure-activity relationships (SAR).
- Computational docking : Predict binding modes using software like AutoDock Vina to identify key interactions with target proteins .
Q. What strategies are effective for designing bioactive derivatives?
Derivatization focuses on:
- Pyrrolidine modification : Introducing electron-withdrawing groups (e.g., -F, -NO₂) to enhance metabolic stability.
- Thiadiazole functionalization : Alkylation or aryl substitution at the 5-position to modulate lipophilicity.
- Hybrid scaffolds : Combining with triazole or pyrazole moieties (e.g., via click chemistry) to exploit synergistic pharmacophores .
Q. How can computational methods guide the study of this compound?
- Molecular dynamics (MD) simulations : Analyze conformational stability in aqueous or lipid bilayer environments.
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions).
- Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Notes
- Avoid derivatives with unstable substituents (e.g., trifluoromethyl groups) unless stabilized by steric hindrance.
- Cross-reference spectral data with PubChem or CAS entries for validation .
- Prioritize derivatives with ClogP < 3 for improved aqueous solubility in pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
